molecular formula C12H8N6O B3042055 4,4'-Diazidodiphenyl ether CAS No. 48180-65-0

4,4'-Diazidodiphenyl ether

Cat. No.: B3042055
CAS No.: 48180-65-0
M. Wt: 252.23 g/mol
InChI Key: BVKCTCWYHGXELK-UHFFFAOYSA-N
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Description

4,4'-Diazidodiphenyl ether is a specialized aromatic azide compound offered for research and development purposes. As a diazide-functionalized molecule, it is primarily of interest in polymer and materials science, where it may act as a cross-linking agent or a monomer in the synthesis of advanced polymeric networks, such as polyimides or other high-performance materials. Its azide groups are known to be thermally reactive, which could be leveraged in the creation of thermally stable resins, adhesives, or coatings. Researchers might also investigate its potential in photo-initiated reactions due to the photochemical properties often associated with organic azides. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the specific safety data sheet (SDS) for proper handling protocols, as azide compounds can be sensitive and require careful storage and manipulation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-4-(4-azidophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6O/c13-17-15-9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)16-18-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKCTCWYHGXELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])OC2=CC=C(C=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48180-65-0
Record name 4,4'-Diazidodiphenyl ether
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Synthetic Methodologies and Precursor Chemistry of 4,4 Diazidodiphenyl Ether

Synthesis of 4,4'-Diazidodiphenyl (B3050844) Ether

The primary and most conventional method for synthesizing 4,4'-diazidodiphenyl ether involves a two-step process starting from readily available precursors. This process hinges on the conversion of amino or nitro functionalities into the desired azide (B81097) groups.

Precursors and Starting Materials

4,4'-Diaminodiphenyl Ether (ODA): This compound, also known as oxydianiline, is a widely used industrial chemical, making it a convenient and accessible precursor. patsnap.comchemicalbook.comunsri.ac.id Its importance extends to the synthesis of high-performance polymers like polyimides. chemicalbook.comrsc.org The direct conversion of its amino groups to azides is a common synthetic route. oup.com

4,4'-Dinitrodiphenyl Ether: This precursor offers an alternative starting point. chemicalbook.comgoogle.comchemicalbook.com The synthesis of this compound from this compound requires the reduction of the nitro groups to amino groups, followed by the conversion to azides. Various methods exist for the preparation of 4,4'-dinitrodiphenyl ether itself, such as the condensation of p-chloronitrobenzene with a p-nitrophenol alkali metal salt. google.comwipo.int Some methods aim to improve yield and safety by using catalysts like CuI to lower reaction temperatures. google.com

The choice between these precursors can depend on factors such as commercial availability, cost, and the specific reaction conditions and reagents available in the laboratory.

Conversion Pathways to Diazido Functionality

The transformation of the precursor molecules into this compound primarily involves the formation of diazonium salts, which are then converted to the corresponding azides. oup.comresearchgate.net

The classical and most widely employed method is the diazotization of 4,4'-diaminodiphenyl ether. oup.com This reaction typically involves treating the diamine with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid like hydrochloric or sulfuric acid at low temperatures (typically 0-5 °C) to form a bis(diazonium) salt. chemicalbook.comchemmethod.com This intermediate is generally unstable and is used immediately in the next step.

The subsequent reaction involves the nucleophilic substitution of the diazonium groups with azide ions. This is achieved by adding a solution of an azide salt, most commonly sodium azide (NaN3), to the cold diazonium salt solution. researchgate.netcolab.wscolab.ws The azide ion displaces the dinitrogen molecule (N2), resulting in the formation of the desired this compound.

Optimization of Synthetic Protocols for High Yield and Purity

Achieving high yield and purity is a central goal in any synthetic procedure. For the synthesis of this compound, several factors can be optimized:

Reaction Temperature: Maintaining a low temperature during the diazotization step is crucial to prevent the premature decomposition of the unstable diazonium salt.

Stoichiometry of Reagents: Careful control of the molar ratios of the diamine, sodium nitrite, and acid is essential for complete diazotization and to minimize side reactions.

Purity of Starting Materials: The purity of the initial 4,4'-diaminodiphenyl ether or 4,4'-dinitrodiphenyl ether directly impacts the purity of the final product. google.comgoogle.com Purification of precursors, for instance by vacuum sublimation, can be beneficial. rsc.org

Purification of the Final Product: After the reaction, the crude this compound is typically isolated by filtration and then purified. Recrystallization from a suitable solvent is a common method to obtain a product of high purity.

Alternative Synthetic Routes and Mechanistic Considerations

While the diazotization of 4,4'-diaminodiphenyl ether is the most prevalent method, research into alternative synthetic strategies and related compounds continues to expand the toolkit of synthetic chemists.

Synthesis of Related Aromatic Diazide Precursors

The synthesis of other aromatic diazides provides insight into the broader chemistry of this class of compounds. For instance, the synthesis of conjugated azopolymers from various aromatic diazides has been explored, demonstrating the versatility of the diazide functionality. researchgate.net These polymerizations can be achieved through methods like dinickel-catalyzed N=N coupling reactions. researchgate.net

One example of a related precursor is 4,4'-diazidodiphenylketene . The synthesis of such specialized diazides would likely follow similar principles of introducing the azide functionality onto a pre-existing aromatic framework, though the specific reaction conditions would need to be adapted for the ketene (B1206846) moiety.

Considerations for Research-Scale Synthesis and Characterization

The synthesis of this compound on a research scale requires careful handling and appropriate characterization to ensure the identity and purity of the compound.

Handling Precautions: Organic azides are energetic compounds and can be sensitive to heat, shock, or friction. colab.wsicm.edu.pl Therefore, appropriate safety measures should be taken during their synthesis and handling.

Characterization Techniques: A suite of analytical techniques is employed to confirm the structure and purity of the synthesized this compound. These include:

Infrared (IR) Spectroscopy: To confirm the presence of the characteristic azide (N₃) stretching vibration, typically observed around 2100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the aromatic rings and confirm the absence of precursor signals. acs.orgmdpi.com

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition. researchgate.net

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated values for the molecular formula C₁₂H₈N₆O. nih.gov

Below is a data table summarizing key properties and synthetic information for the compounds discussed.

Compound NameMolecular FormulaStarting Material(s)Key Reaction Type(s)
This compound C₁₂H₈N₆O4,4'-Diaminodiphenyl ether or 4,4'-Dinitrodiphenyl etherDiazotization, Nucleophilic Substitution
4,4'-Diaminodiphenyl ether C₁₂H₁₂N₂O4,4'-Dinitrodiphenyl ether or p-Aminophenol and p-ChloronitrobenzeneReduction of nitro groups or Nucleophilic aromatic substitution followed by reduction
4,4'-Dinitrodiphenyl ether C₁₂H₈N₂O₅p-Chloronitrobenzene and p-NitrophenolNucleophilic aromatic substitution
4,4'-Diazidodiphenylketene C₁₅H₈N₆O(Hypothetical) 4,4'-DiaminodiphenylketeneDiazotization, Nucleophilic Substitution

The synthesis of this compound is a well-established process that relies on fundamental reactions in organic chemistry. By carefully controlling the reaction conditions and utilizing appropriate analytical techniques, this valuable compound can be prepared in high purity for its use in further research.

Reaction Mechanisms and Chemical Transformations of 4,4 Diazidodiphenyl Ether

Thermal Decomposition Pathways

The thermal decomposition of aromatic azides like 4,4'-diazidodiphenyl (B3050844) ether is a well-established method for generating highly reactive nitrene intermediates. This process involves the extrusion of molecular nitrogen upon heating, leading to the formation of a transient species with a monovalent nitrogen atom that can undergo a variety of subsequent chemical transformations.

Formation and Reactivity of Nitrene Intermediates

The initial and rate-determining step in the thermal decomposition of organic azides is the loss of a nitrogen molecule (N₂) to produce a nitrene intermediate. rsc.orgnih.govresearchgate.net In the case of 4,4'-diazidodiphenyl ether, thermolysis results in the sequential or simultaneous loss of two N₂ molecules to form the corresponding dinitrene, 4,4'-dioxydiphenylene-dinitrene. According to the principles of spin conservation, the nitrene generated through a thermal process is initially in the singlet state. rsc.org This singlet nitrene is a high-energy, reactive species that can undergo several rapid reactions.

The reactivity of the generated arylnitrene is diverse. Common reaction pathways for singlet nitrenes include intramolecular C-H bond insertion, rearrangement reactions such as ring expansion to form ketenimines, or ring contraction. researchgate.netamazonaws.com Due to their high reactivity, nitrenes are typically not isolated but are generated in situ as reactive intermediates. amazonaws.com If the initial singlet nitrene does not react quickly, it can undergo intersystem crossing (ISC) to the more stable triplet ground state. researchgate.netpurdue.edu This transition is spin-forbidden and therefore relatively slow compared to other reaction pathways of the singlet state. rsc.org

Influence of Molecular Structure and Substituents on Thermal Stability

The thermal stability of an aromatic azide (B81097) is significantly influenced by its molecular structure and the nature of its substituents. longdom.org For substituted benzene (B151609) derivatives, both the electronic effects (electron-donating or electron-withdrawing) and steric effects of the substituents can alter the stability of the aromatic system. longdom.org In this compound, the key structural features are the two para-substituted azido (B1232118) groups and the flexible ether linkage connecting the two phenyl rings.

Table 1: General Influence of Substituents on the Thermal Stability of Aromatic Compounds
Substituent TypeElectronic EffectGeneral Impact on Thermal StabilityExample Groups
Electron-Donating Groups (EDGs)Increase electron density via resonance or inductionCan decrease thermal stability in energetic compounds acs.orgnih.gov but may enhance resonance stability. longdom.org-OCH₃, Alkyl groups longdom.org
Electron-Withdrawing Groups (EWGs)Decrease electron density via resonance or inductionGenerally enhances thermal stability by increasing the degradation energy barrier. longdom.org-NO₂, -CN, Halogens longdom.org
Bulky GroupsSteric HindranceCan improve thermal stability by sterically shielding the aromatic system from attack. longdom.orgtert-butyl [-C(CH₃)₃] longdom.org

Mechanistic Studies of Nitrogen Evolution during Thermal Activation

Computational studies on simpler azides have identified two potential pathways for this initial decomposition: a spin-allowed path that proceeds through a singlet transition state, and a spin-forbidden path involving an intersystem crossing from the singlet ground state (S₀) of the azide to the triplet ground state (T₀) of the nitrene. rsc.orgnih.govresearchgate.net Kinetic modeling has suggested that the canonical rate coefficients for the spin-allowed singlet path are significantly higher—by about two orders of magnitude—than those for the spin-forbidden reaction. rsc.orgnih.govresearchgate.net This indicates that the thermal decomposition predominantly follows the singlet pathway to generate the singlet nitrene intermediate.

Photochemical Transformations

Photolysis provides an alternative pathway to thermolysis for generating nitrene intermediates from azides. Irradiation with light of an appropriate wavelength can induce the cleavage of the N-N₂ bond, offering a method for nitrene generation that can often be performed at lower temperatures than thermal decomposition.

Photoinduced Nitrene Generation from Diazidodiphenyl Ethers

The photolysis of aryl azides is a classic and efficient method for generating aryl nitrenes. researchgate.net When this compound is irradiated with UV light, it absorbs a photon, which excites the molecule to an electronically excited state. researchgate.net From this excited state, the molecule can readily lose dinitrogen (N₂) to form the highly reactive dinitrene intermediate. nih.gov This photochemical generation of nitrenes is a key step in processes like photoaffinity labeling and the synthesis of various nitrogen-containing compounds. researchgate.netnih.gov The use of light, including visible light with appropriate photosensitizers, allows for the generation of these reactive species under mild conditions. researchgate.netnih.gov

The process typically involves the excitation of the azide from its ground state (S₀) to an excited singlet state (S₁). researchgate.net From this S₁ state, the molecule can undergo nitrogen extrusion to form the singlet nitrene. researchgate.net This method is analogous to the formation of carbenes from diazo compounds and is a versatile strategy for creating C-N bonds. amazonaws.comnih.gov

Singlet and Triplet Nitrene Reactivity and Interconversion Dynamics

Upon photochemical decomposition of an azide, the nitrene is initially formed in the singlet state. rwth-aachen.de Phenylnitrenes have a triplet ground state and an open-shell singlet as their lowest energy singlet state. purdue.edu The initially formed singlet nitrene is highly reactive and can be trapped by various reagents. nih.gov For example, it can react with nucleophilic species like sulfides to form sulfilimines. rwth-aachen.de

If the singlet nitrene does not react, it can undergo intersystem crossing (ISC) to the more stable triplet state. researchgate.netpurdue.edu The dynamics of this interconversion are crucial as the singlet and triplet nitrenes exhibit different reactivity. amazonaws.com Singlet nitrenes typically undergo concerted reactions, while triplet nitrenes behave like diradicals and engage in stepwise radical-type reactions. nih.gov For instance, the reaction of a triplet nitrene with an alkene to form an aziridine (B145994) proceeds in a stepwise manner. nih.gov The rate of ISC from the singlet to the triplet state can be slow for some phenyl nitrenes, allowing for other competitive reactions to occur from the singlet state. purdue.edu The electronic environment of the phenyl nitrene, influenced by substituents, can affect the singlet-triplet energy gap and thus the rate of ISC. purdue.edu

Table 2: Comparison of Singlet and Triplet Nitrene Properties
PropertySinglet NitreneTriplet Nitrene
Spin State Paired electronsUnpaired electrons amazonaws.com
Formation Initial product of thermal or photochemical azide decomposition. rsc.orgrwth-aachen.deFormed via intersystem crossing (ISC) from the singlet state. researchgate.net
Relative Energy Higher energy, excited state. amazonaws.comLower energy, ground state for most arylnitrenes. purdue.edu
Reactivity Electrophilic; undergoes concerted reactions (e.g., cycloadditions, insertions). amazonaws.comDiradical character; undergoes stepwise, radical-type reactions. nih.gov

Influence of Irradiation Conditions and Photosensitizers on Reaction Pathways

The photochemical reactions of this compound, like other aryl azides, are highly dependent on the irradiation conditions, which can dictate the fate of the reactive intermediates formed. beilstein-journals.orgresearchgate.net Upon absorption of ultraviolet (UV) light, aryl azides are known to generate highly reactive singlet nitrene intermediates. beilstein-journals.org The precise control over reaction parameters such as wavelength of light, solvent, and the presence of trapping agents can minimize secondary photochemical reactions and influence the final product distribution. beilstein-journals.org

Continuous flow photoreactors, for instance, offer a method to fine-tune reaction conditions. By carefully controlling the residence time of the reactants in the irradiated zone, it is possible to minimize the formation of undesired byproducts that can arise from further photochemical reactions of the initial products. beilstein-journals.org

The environment in which the photolysis occurs can also dramatically alter the reaction pathway. For example, conducting the photolysis of aryl azides within the cavity of a supramolecular host, such as cucurbit acs.orguril (CB7), can control the reaction pathway. rsc.org This approach has been shown to transform low-emission aryl azides into highly fluorescent carbolines through a tuned intramolecular C-H amination, effectively preventing undesirable side reactions. rsc.org While not specifically detailing this compound, this principle highlights a key strategy in controlling aryl azide photoreactions.

Femtosecond UV/Vis spectroscopy studies on similar aryl azides have revealed that upon photoexcitation, the singlet azide's second excited states are formed with lifetimes in the hundreds of femtoseconds. acs.org These excited states decay to form the corresponding singlet nitrenes. acs.org The nature of the solvent and other matrix properties can influence the rates of intersystem crossing to the triplet nitrene state and subsequent reactions.

The research findings on the influence of irradiation conditions are summarized in the table below:

Irradiation ConditionEffect on Reaction PathwayResearch Finding
Continuous Flow Photoreactor Minimizes secondary photochemical reactions.Allows for precise control of residence time, improving yield and selectivity of the desired product. beilstein-journals.org
Supramolecular Host (Cucurbit acs.orguril) Controls the reaction pathway to favor specific products.Transforms low-emission aryl azides into highly fluorescent carbolines by promoting intramolecular C-H amination. rsc.org
Solvent/Matrix Influences rates of intersystem crossing and subsequent reactions.The environment can affect the lifetime and reactivity of the singlet and triplet nitrene intermediates. acs.org

Studies of Chemiluminescence upon Photooxidation

Investigations into the photooxidation of this compound have revealed the phenomenon of chemiluminescence. When a solution of this compound in ethanol (B145695) is irradiated with ultraviolet light (wavelength > 280 nm), an afterglow is observed. photobiology.com This emission of light is proposed to be the chemiluminescence of the photooxidation products of the aromatic azide. photobiology.com

The kinetics of this afterglowing effect are complex. Initially, the decay of the chemiluminescence follows an exponential law. photobiology.com However, after a short period, the intensity of the chemiluminescence begins to rise again, passes through a maximum, and then slowly decreases. photobiology.com The appearance of this second maximum in the afterglow curve is dependent on the duration of the initial irradiation. photobiology.com

While the exact products responsible for the chemiluminescence have not been definitively identified, the high sensitivity of the chemiluminescence method makes it a valuable tool for studying the primary photochemical reactions and the role of various active intermediates involved in the photooxidation process. photobiology.com

Click Chemistry Reactions

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. wikipedia.orgnih.govorganic-chemistry.org This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool in materials science and polymer chemistry. glenresearch.comugent.be this compound, with its two azide functionalities, can serve as a difunctional monomer in CuAAC reactions.

The catalysis by copper(I) is crucial, as it dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition and ensures the exclusive formation of the 1,4-regioisomer. nih.govjetir.org The copper(I) catalyst can be generated in situ from the reduction of a copper(II) salt, such as copper(II) sulfate, by a reducing agent like sodium ascorbate. wikipedia.org The use of stabilizing ligands, for instance, tris(benzyltriazolylmethyl)amine (TBTA), can improve the reaction outcome, particularly in aqueous systems. wikipedia.orgglenresearch.com

Formation of 1,2,3-Triazole Linkages in Polymerization

The difunctional nature of this compound makes it an ideal monomer for the synthesis of polymers containing 1,2,3-triazole linkages via click chemistry. tandfonline.com When reacted with a dialkyne monomer in a CuAAC reaction, this compound can undergo step-growth polymerization to form polytriazoles. rsc.org These polymers incorporate the stable and rigid triazole ring into their backbone, which can impart desirable thermal and mechanical properties. tandfonline.com

For example, novel polytriazole resins have been synthesized using aromatic diazides, including this compound, and N,N,N',N'-tetrapropargyl-p,p'-diaminodiphenylmethane (TPDDM) as the dialkyne comonomer. tandfonline.com The resulting polytriazoles can be cured at relatively low temperatures and may exhibit good solubility in common organic solvents, which is advantageous for processing. tandfonline.com The formation of these 1,2,3-triazole linkages is a direct application of the CuAAC reaction in polymer synthesis. ugent.be

Mechanistic Aspects of Click Polymerization Involving Diazides

The mechanism of click polymerization involving diazides like this compound is based on the well-established mechanism of the CuAAC reaction. wiley-vch.de Contrary to the concerted mechanism of the thermal Huisgen cycloaddition, the copper(I)-catalyzed reaction is believed to proceed through a stepwise pathway. nih.gov

The catalytic cycle is thought to involve the following key steps:

Formation of a copper(I)-acetylide intermediate from the terminal alkyne and the copper(I) catalyst. wiley-vch.de

Coordination of the azide to the copper acetylide.

Cyclization to form a six-membered copper-containing intermediate.

Ring contraction and release of the triazole product, regenerating the copper(I) catalyst. nih.gov

This stepwise mechanism, facilitated by the copper catalyst, has a significantly lower activation energy than the uncatalyzed thermal reaction, allowing the polymerization to proceed under mild conditions. wiley-vch.de The efficiency and specificity of this catalytic cycle are what make click polymerization a robust method for creating well-defined polymer architectures. ugent.be

Bio-orthogonal Considerations in Synthetic Design for Advanced Materials

The concept of bio-orthogonal chemistry refers to chemical reactions that can occur in a biological environment without interfering with native biochemical processes. wikipedia.orgnih.gov The azide group is considered a prime example of a bio-orthogonal functional group due to its small size, metabolic stability, and absence in most biological systems. wikipedia.org This makes diazides like this compound valuable building blocks in the synthetic design of advanced materials intended for biological applications. pcbiochemres.com

The CuAAC reaction, while highly efficient, has limitations in live-cell applications due to the cytotoxicity of the copper catalyst. wikipedia.org This has led to the development of copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes to react with azides without the need for a metal catalyst. wikipedia.orgmit.edu

In the design of advanced materials, such as hydrogels for tissue engineering or drug delivery systems, the principles of bio-orthogonal chemistry are crucial. website-files.comresearchgate.net By using bio-orthogonal reactions, it is possible to functionalize materials in the presence of living cells or to trigger the release of a therapeutic agent at a specific site. The incorporation of diazide moieties, such as those in this compound, into polymer backbones allows for subsequent modification using bio-orthogonal click chemistry, enabling the creation of smart and functional biomaterials. pcbiochemres.comnih.gov

The following table summarizes the key bio-orthogonal reactions involving azides:

ReactionKey FeaturesApplicability in Biological Systems
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) High efficiency, regiospecificity, and mild reaction conditions. nih.govLimited in live cells due to copper toxicity. wikipedia.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-free, utilizes strained alkynes. wikipedia.orgWidely used for in vivo labeling and material functionalization. pcbiochemres.com
Staudinger Ligation Reaction between an azide and a phosphine (B1218219) to form an amide bond. nih.govOne of the earliest bio-orthogonal reactions, though with slower kinetics. nih.gov

Other Chemical Transformations of this compound

The thermal or photochemical decomposition of this compound results in the formation of highly reactive nitrene intermediates. These dinitrenes are the key species responsible for the crosslinking of polymeric matrices, a primary application of this compound. The crosslinking process proceeds through several distinct chemical transformations, including insertion into carbon-hydrogen bonds, addition across carbon-carbon double bonds, and radical abstraction followed by recombination.

Crosslinking Reactions Initiated by Nitrene Intermediates

Upon generation, the two nitrene groups of the diphenyl ether dinitrene can independently react with the surrounding polymer chains. These reactions create covalent bonds between the diphenyl ether moiety and the polymer, effectively forming crosslinks that modify the physical and chemical properties of the material.

One of the characteristic reactions of nitrenes is their ability to insert into single bonds, most notably carbon-hydrogen (C-H) bonds. This reaction is a direct pathway to the formation of a new nitrogen-carbon bond, leading to the covalent attachment of the crosslinking agent to a polymer backbone. The dinitrene generated from this compound can undergo two such insertion reactions, thereby linking two different polymer chains or two different points on the same chain.

The mechanism of C-H insertion is generally believed to proceed via a triplet state nitrene, which can abstract a hydrogen atom to form an amino radical and a carbon radical on the polymer chain. Subsequent radical recombination then forms the final C-N bond. Alternatively, a singlet state nitrene can undergo a more concerted insertion mechanism. The outcome is the formation of a secondary amine linkage at the point of insertion.

Table 1: Examples of C-H Insertion Products with Different Polymer Types

Polymer TypeRepresentative C-H BondStructure of Crosslinked Product Moiety
Polyethylene (B3416737)-CH₂--O(C₆H₄)-NH-CH(R)-
PolystyreneBenzylic C-H-O(C₆H₄)-NH-C(C₆H₅)-
PolypropyleneTertiary C-H-O(C₆H₄)-NH-C(CH₃)₂-

In polymers containing carbon-carbon double bonds, such as polybutadiene (B167195) or other unsaturated elastomers, the nitrene intermediates can undergo addition reactions. The most common outcome of the reaction of a nitrene with a C=C double bond is the formation of a three-membered heterocyclic ring known as an aziridine.

This cycloaddition reaction is typically stereospecific, with the stereochemistry of the alkene being retained in the resulting aziridine ring. The formation of two such aziridine rings, one from each nitrene group of the diphenyl ether dinitrene, can effectively crosslink polymer chains containing unsaturation. This type of crosslinking is particularly relevant in the vulcanization of synthetic rubbers.

Table 2: Aziridination Products with Unsaturated Polymers

Unsaturated PolymerDouble Bond StructureResulting Aziridine Structure
Polybutadiene-CH=CH--O(C₆H₄)-N(CHCH)-
Polyisoprene-C(CH₃)=CH--O(C₆H₄)-N(C(CH₃)CH)-

Triplet nitrenes, having a diradical nature, can readily participate in radical abstraction reactions. In this process, the nitrene abstracts a hydrogen atom from a polymer chain, generating an amino radical on the diphenyl ether moiety and a carbon-centered radical on the polymer.

These newly formed radicals can then undergo a variety of recombination reactions. The polymer radicals can couple with each other, leading to a direct carbon-carbon crosslink. Alternatively, the amino radical on the crosslinker can combine with a polymer radical, forming a nitrogen-carbon bond. Given the presence of two nitrene groups in this compound, a complex network of crosslinks can be formed through these radical-mediated pathways.

Table 3: Potential Products from Radical Abstraction and Recombination

Reacting SpeciesRecombination ProductType of Linkage
Polymer Radical + Polymer RadicalPolymer-PolymerC-C Crosslink
Amino Radical + Polymer RadicalCrosslinker-PolymerN-C Crosslink
Two Amino Radicals (intramolecular)Azo Compound-N=N-

Advanced Applications in Polymer and Materials Science

Polymer Synthesis and Functionalization

Crosslinking Agents in Polymer Systems

Enhancement of Mechanical Strength and Thermal Stability of Polymeric Materials

Crosslinking is a well-established strategy for augmenting the performance of polymeric materials. specialchem.com The formation of a three-dimensional network structure restricts the movement of polymer chains, which generally leads to improvements in strength, stiffness, and thermal resistance. specialchem.comwikipedia.org While direct studies detailing the use of 4,4'-diazidodiphenyl (B3050844) ether for this specific purpose are not prevalent in the surveyed literature, the principles of polymer science allow for a clear inference of its effects.

The incorporation and subsequent activation of 4,4'-diazidodiphenyl ether within a polymer matrix would create a crosslinked network. This network enhances the material's resistance to deformation under stress, thereby increasing properties like tensile strength and modulus. specialchem.com The improved structural integrity also translates to enhanced thermal stability. Crosslinked polymers typically exhibit higher glass transition temperatures (Tg) and resist melting or softening at elevated temperatures compared to their non-crosslinked thermoplastic counterparts. wikipedia.orgresearchgate.net For example, studies on analogous systems, such as the crosslinking of high-density polyethylene (B3416737) (HDPE) with peroxides, have shown significant improvements in thermal resistance and mechanical properties. researchgate.net Similarly, the amine counterpart of the title compound, 4,4'-diaminodiphenyl ether, is a common monomer in the production of high-performance polyimides, which are renowned for their exceptional thermal stability and mechanical strength. colab.wschemimpex.comnih.gov The introduction of crosslinks via the diazide would further amplify these characteristics.

PropertyGeneral Effect of CrosslinkingUnderlying Mechanism
Tensile Strength & ModulusIncrease specialchem.comThe 3D network resists deformation and distributes stress more effectively.
Thermal Stability (e.g., Tg)Increase researchgate.netRestricted chain mobility requires more thermal energy for polymer chains to move, thus raising the glass transition temperature.
Creep ResistanceIncrease researchgate.netCovalent crosslinks prevent irreversible chain slippage under sustained load.
Solvent ResistanceIncreaseThe crosslinked network structure prevents polymer chains from being dissolved and separated by solvent molecules.

Synthesis of Novel Polymer Architectures (e.g., Branched and Networked Polymers)

Beyond simple linear chains, polymer properties are heavily influenced by their architecture. Branched and networked polymers possess unique characteristics compared to their linear counterparts. mdpi.com The synthesis of these complex architectures can be achieved by using multifunctional monomers that create connection points for new polymer chains to grow or for existing chains to be linked together. mdpi.comsigmaaldrich.com

As a bifunctional molecule, this compound can serve as a crosslinking agent to transform linear polymers into a three-dimensional network. nii.ac.jp Upon activation, both ends of the molecule can form covalent bonds with surrounding polymer chains, creating a networked structure. The density of this network can be controlled by the concentration of the diazide used, allowing for the fine-tuning of material properties from a soft gel to a rigid thermoset. nii.ac.jp Furthermore, if this compound is used in a polymerization reaction with other monomers, it can be incorporated into the polymer backbone. The azide (B81097) groups can then be selectively activated at a later stage to create branched or star-shaped polymers. This approach allows for the creation of highly complex and functional polymer structures. mdpi.com

Advanced Materials Development

Membrane Technologies (e.g., Proton Exchange Membranes, Anion Exchange Membranes)

In the field of fuel cells, proton exchange membranes (PEMs) and anion exchange membranes (AEMs) are critical components that facilitate ion transport while preventing fuel crossover. researchgate.net Research has focused on developing alternatives to expensive perfluorinated membranes like Nafion. google.com

This compound (OAZ) has been successfully used as a monomer in the synthesis of novel sulfonated copolytriazoles for PEMs. google.com In one study, copolymers were prepared via a copper-catalyzed "click" reaction between a dialkyne monomer and a mixture of diazide monomers, including OAZ and a sulfonated diazide (SAZ). By varying the ratio of OAZ to SAZ, the degree of sulfonation and thus the membrane's properties could be precisely controlled. The resulting membranes exhibited high thermal and mechanical stability. Notably, some of these copolymer membranes showed proton conductivity values higher than that of Nafion under fully hydrated conditions. fraunhofer.com

Crosslinking is another strategy to enhance the performance of ion exchange membranes, improving their mechanical properties, chemical stability, and reducing excessive water uptake or swelling. researchgate.netrsc.orgmdpi.com For AEMs, materials like quaternized polyepichlorohydrin have been crosslinked to create membranes with high hydroxide (B78521) ion conductivity and excellent mechanical strength. mdpi.com The bifunctional nature of this compound makes it a potential crosslinker for such membrane systems, which could lock in the desired morphology and enhance long-term durability.

Properties of Sulfonated Polytriazole Membranes Containing this compound (OAZ)
Copolymer (OAZ/SAZ ratio)Degree of Sulfonation (%)Water Uptake (%) (at 80°C)Proton Conductivity (mS/cm) (at 80°C)
PTFOSH-60603580
PTFOSH-70704195
PTFOSH-808048110
PTFOSH-909055122

Data sourced from a study on hexafluoroisopropylidene based sulfonated new copolytriazoles. google.com

Conducting Polymer Materials (e.g., Photopolymerization for Poly-1,2-azepines)

Conducting polymers are a class of organic materials with electrical properties similar to metals while retaining the processing advantages of polymers. The photopolymerization of phenyl azides represents a pathway to novel conducting materials. acs.org Upon exposure to UV light, phenyl azides, including by extension bifunctional variants like this compound, undergo photolysis to form nitrene intermediates. These intermediates can rearrange and polymerize to form poly(1,2-azepine)s. acs.orgdokumen.pub

These resulting polymers are typically insulators but can be transformed into conducting materials through doping. The introduction of dopants, such as iodine (I₂) or arsenic pentafluoride (AsF₅), oxidizes or reduces the polymer backbone, creating mobile charge carriers (polarons and bipolarons) and rendering the material electrically conductive. [12 from first search] This photo-induced polymerization process offers the significant advantage of being able to create patterned conductive films, as the polymerization only occurs in the areas exposed to light, making it a valuable technique for microelectronics and sensor applications. lippertt.ch

Nanomaterials and Surface Functionalization (e.g., Nanoparticle Immobilization, Core-Crosslinked Nanoparticles)

Nanomaterials offer unique properties due to their high surface-area-to-volume ratio, but their stability and functionality often depend on surface modification and structural integrity. fraunhofer.comnih.gov this compound has potential applications in two key areas: as a crosslinker for stabilizing nanoparticle structures and as a source of azide functional groups for surface modification.

Core-Crosslinked Nanoparticles: Polymeric micelles are self-assembled nanoparticles used in applications like drug delivery. researchgate.net However, they can be unstable and dissociate upon dilution in the bloodstream. To enhance their stability, their hydrophobic core can be covalently crosslinked. researchgate.netnih.gov A bifunctional crosslinker like this compound could be loaded into the micelle core along with a drug. Subsequent activation would create a stable, crosslinked nanocarrier, preventing premature drug release. researchgate.netnih.gov

Surface Functionalization: The azide groups of this compound are extremely useful for surface functionalization via "click chemistry." rsc.orggoogle.com Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a highly efficient and specific method for covalently attaching molecules to surfaces. rsc.org Nanoparticles can be coated with a polymer containing alkyne groups, and then molecules bearing the this compound moiety can be "clicked" onto the surface. Alternatively, nanoparticles can be coated with polymers containing the azide groups from the start. nih.gov This allows for the precise immobilization of targeting ligands, drugs, or imaging agents onto the nanoparticle surface, creating multifunctional platforms for biomedical applications. nih.govnih.gov For instance, magnetic nanoparticles have been synthesized with an azide-functionalized polyethylene glycol (PEG) coating in a single step, making them ready for subsequent bioconjugation via click chemistry. nih.gov

Optoelectronic Device Applications (e.g., Organic Solar Cells, Light-Emitting Diodes, Organic Field-Effect Transistors)

The application of bifunctional crosslinking agents is a powerful strategy for enhancing the performance and stability of polymer-based optoelectronic devices. mdpi.com Compounds featuring two photo-activatable azide groups, such as this compound, are of significant interest in this area. The core principle of their function lies in the generation of highly reactive nitrene intermediates upon thermal or photolytic activation. These nitrenes can readily react with the hydrocarbon chains of polymers to form stable covalent bonds, effectively crosslinking the material. This modification improves critical properties such as mechanical strength, thermal stability, and solvent resistance, which are crucial for fabricating robust and efficient organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs). mdpi.com

While the general utility of bisazide crosslinkers in optoelectronics is established, detailed research findings and performance data specifically for devices incorporating this compound are not extensively documented in publicly available literature. The following sections describe the potential roles and expected benefits of this compound in various optoelectronic applications based on the established chemistry of aryl azide crosslinkers.

Organic Solar Cells (OSCs)

In organic solar cells, the morphology of the bulk-heterojunction (BHJ) active layer, typically a blend of a donor and an acceptor material, is paramount for high efficiency. The use of a photo-crosslinking agent like this compound could be employed to "lock in" an optimal morphology after it has been formed through processing techniques like thermal annealing or solvent vapor annealing.

Potential Benefits:

Morphological Stability: Crosslinking the donor or acceptor polymer can prevent phase separation and degradation of the finely interpenetrating network over time, thus enhancing the long-term operational stability of the solar cell.

Solvent Resistance: Creating a crosslinked active layer or transport layer would render it insoluble. This is highly advantageous for the fabrication of multilayer devices, as it prevents the underlying layer from being damaged during the solution-based deposition of subsequent layers. mdpi.com

Mechanical Integrity: Crosslinking can improve the mechanical toughness and adhesion of the active layer to the electrodes, mitigating device failure under physical stress. mdpi.com

Although specific device data for this compound is scarce, research on related compounds provides insight. For example, the use of diphenyl ether (DPE) as a processing additive (not a crosslinker) in non-fullerene organic solar cells has been shown to improve the molecular ordering and charge carrier collection, leading to a significant increase in power conversion efficiency (PCE) and enhanced stability under illumination. rsc.org This highlights the sensitivity of OSC performance to ether-containing molecules in the active layer.

Table 1: Potential Impact of this compound as a Crosslinker in Organic Solar Cells (Note: This table is illustrative of expected outcomes, as specific experimental data for this compound is not available in the reviewed literature.)

ParameterExpected Effect of CrosslinkingRationale
Power Conversion Efficiency (PCE) Potential IncreaseImproved charge transport and collection from a stabilized morphology.
Short-Circuit Current (Jsc) Potential IncreaseEnhanced exciton (B1674681) dissociation and charge transport in a more ordered and stable active layer.
Open-Circuit Voltage (Voc) Minimal Change / Slight DecreasePrimarily determined by the energy levels of the donor/acceptor; crosslinking may introduce minor changes.
Fill Factor (FF) Potential IncreaseReduced charge recombination and improved charge extraction due to stabilized morphology.
Device Stability Significant IncreasePrevention of morphological degradation and enhanced resistance to thermal and environmental stress.

Light-Emitting Diodes (LEDs)

In polymer-based LEDs (PLEDs) and quantum dot LEDs (QLEDs), creating well-defined, insoluble layers is critical for high performance. Photo-crosslinkable materials are used to fabricate emissive layers (EMLs) or charge transport layers (HTLs/ETLs) that are resistant to subsequent processing steps.

Potential Benefits:

Multi-layer Fabrication: A key challenge in solution-processed LEDs is the fabrication of a multi-layered structure, as the solvent for an upper layer can dissolve the one beneath it. By using this compound to crosslink a layer, it becomes insoluble, enabling the construction of complex, high-efficiency device architectures.

Photopatterning: Bisazides can be used to create high-resolution patterns in the emissive or transport layers via photolithography. mdpi.com This is essential for the fabrication of high-resolution displays.

Improved Device Performance: Crosslinking can enhance the performance of charge transport layers. For instance, crosslinking the hole-injection layer (HIL) in a QLED can improve its work function and lead to higher external quantum efficiency (EQE). rsc.org

Organic Field-Effect Transistors (OFETs)

The performance of OFETs is highly dependent on the quality of the semiconductor-dielectric interface and the molecular ordering within the semiconductor channel.

Potential Benefits:

Dielectric Layer Modification: this compound could be used as a crosslinker for polymer gate dielectrics. Crosslinking can reduce leakage currents, improve thermal stability, and create a more robust interface for semiconductor crystal growth, potentially leading to higher charge carrier mobility.

Semiconductor Layer Stabilization: Crosslinking a polymer semiconductor can enhance its environmental stability and prevent delamination or damage during operation. This could lead to OFETs with more reliable and consistent performance characteristics over time.

Photopatterning: As with LEDs, the use of photo-reactive bisazides allows for the direct photopatterning of the semiconductor or dielectric layers, simplifying the fabrication of complex integrated circuits based on OFETs. mdpi.com

Spectroscopic and Computational Characterization in Research

Microscopic and Morphological Characterization of Related Materials

When 4,4'-diazidodiphenyl (B3050844) ether is incorporated into polymers, understanding the resulting material's morphology is key to predicting its properties.

TEM is a high-resolution imaging technique used to visualize the internal structure of materials. In the study of block copolymers containing segments derived from or related to 4,4'-diazidodiphenyl ether, TEM is used to characterize the phase-separated morphology. For example, in sulfonated poly(arylene ether sulfone) copolymers, which share structural similarities, TEM has been used to visualize the distinct hydrophilic and hydrophobic domains. researchgate.netmdpi.com The formation of well-defined, interconnected ionic channels, as seen in TEM micrographs, is crucial for properties like proton conductivity in fuel cell membranes. mdpi.com The morphology, whether it be fibril-like or another structure, directly impacts the material's performance. researchgate.net

Theoretical and Computational Chemistry Studies

Computational chemistry provides a theoretical framework to understand and predict the properties and behavior of molecules like this compound at an atomic level. kallipos.gr Methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory can be used to calculate molecular structures, vibrational frequencies (to compare with FTIR data), and electronic properties. kallipos.gr

In the context of the dinitrenes generated from diazides, computational studies are vital for understanding the magnetic interactions. For instance, PM3-CI (Configuration Interaction) calculations have been used to investigate the singlet-quintet energy gap in dinitrenes. oup.com These calculations showed that for the related 4,4'-dinitrenodiphenyl sulfide (B99878), the energy gap is highly sensitive to the twist angle between the two phenyl rings. oup.com A larger twist angle can decrease π-conjugation, potentially favoring a quintet ground state. oup.com Similar computational approaches can be applied to 4,4'-dinitrenodiphenyl ether to rationalize the experimental ESR findings and explore the conformational effects on its electronic and magnetic properties. oup.comchemrxiv.org

Quantum Chemical Calculations on Nitrene Formation and Reactivity

Quantum chemical calculations, particularly using methods like the semi-empirical PM3-CI, have been pivotal in studying the formation and reactivity of nitrenes derived from this compound. Upon photolysis, this compound is expected to form the corresponding dinitrene, 4,4'-dinitrenodiphenyl ether.

Interestingly, while the photolysis of the related 4,4'-diazidodiphenyl sulfide resulted in the observation of quintet ESR peaks, no such signals were detected for 4,4'-dinitrenodiphenyl ether. oup.com To understand this difference, PM3-CI calculations have been employed. These calculations are sensitive to the twisting of the two phenyl rings. oup.com It is suggested that the conformation and the resulting π-conjugation through the ether linkage play a crucial role in determining the electronic state of the dinitrene. oup.com

The formation of nitrenes, in general, is a topic of significant computational and spectroscopic interest. The process often involves the initial formation of an excited state, followed by intersystem crossing to a state that readily loses nitrogen gas (N₂) to form the nitrene. nih.gov This highlights the importance of understanding the electronic excited states in predicting the efficiency of nitrene formation.

Thermochemical and Kinetic Modeling of Chemical Transformations

The thermal stability and decomposition kinetics of this compound have been a subject of investigation due to the energetic nature of azide (B81097) compounds. Thermochemical evaluations are crucial for assessing the intrinsic molecular reactivity and potential hazards associated with such materials.

Studies have focused on the thermochemical evaluation of the intrinsic molecular reactivity of aryl azides and diazides, including this compound. innovhub-ssi.it These evaluations often involve experimental techniques like differential scanning calorimetry (DSC) coupled with computational modeling to determine thermodynamic parameters. mdpi.com Such models help in understanding the energy release during decomposition and the kinetics of the transformation.

Kinetic modeling further allows for the simulation of the compound's behavior under different conditions, which is essential for process safety and the design of controlled chemical transformations. innovhub-ssi.it

Investigation of Electronic States and Aromaticity in Derived Ring Systems

The concept of aromaticity, which describes the enhanced stability of certain cyclic electron systems, is fundamental in understanding the properties of molecules derived from this compound. msu.edu Aromaticity is not solely a property of the ground state but can also be influenced by electronic excitation.

The electronic states of the parent molecule and its derived nitrenes are critical to its chemistry. The absorption of light promotes the molecule to an excited electronic state, which can then lead to the cleavage of the azide groups. nih.gov The character of these excited states, whether they are localized on the phenyl rings or involve charge transfer across the ether bridge, dictates the subsequent photochemical pathways.

Furthermore, the concept of "double aromaticity," where a molecule possesses both σ- and π-aromatic systems, has been explored in complex ring systems. chem8.orgresearchgate.net While not directly studied in 4,4'-dinitrenodiphenyl ether, understanding the principles of aromaticity in various ring systems provides a framework for predicting the stability and electronic structure of potential cyclic products that could be formed from intramolecular reactions of the dinitrene. The planarity of the ring system and the number of π-electrons are key factors in determining aromatic character. msu.edunih.gov

Structure-Reactivity Relationship Predictions and Design Principles

Understanding the relationship between the molecular structure of this compound and its reactivity is a key goal of computational and experimental studies. This knowledge allows for the prediction of its behavior and the rational design of related molecules with specific properties.

Computational methods can predict how changes in the molecular structure, such as the introduction of substituents or alteration of the bridging atom, will affect reactivity. nih.gov For example, the torsional angle between the phenyl rings, influenced by the ether linkage, has been shown through calculations to significantly impact the electronic properties of the corresponding dinitrene. oup.com

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Strategies for 4,4'-Diazidodiphenyl (B3050844) Ether Analogues

The traditional synthesis of aromatic azides, including 4,4'-diazidodiphenyl ether, often involves the diazotization of corresponding anilines followed by substitution with sodium azide (B81097). researchgate.net This method, while effective, typically requires strong acids and low temperatures, presenting experimental challenges. researchgate.netresearchgate.net To overcome these limitations, researchers are actively developing more efficient and environmentally friendly synthetic routes.

Novel strategies are moving away from harsh reaction conditions. One promising approach involves the use of phase-transfer catalysts (PTCs) like tetraethylammonium (B1195904) tetrafluoroborate (B81430) (TEATFB) for the SNAr substitution of halogenated diaryl ethers. researchgate.net This method allows for the synthesis to proceed at milder temperatures, ranging from 25°C to 70°C. researchgate.net Furthermore, the application of microwave irradiation has been shown to significantly accelerate the synthesis of aryl azides, reducing reaction times to mere minutes at slightly elevated temperatures (50°C to 70°C). researchgate.net

Another area of innovation is the one-pot synthesis of aryl azides directly from nitroaromatic compounds, which offers a streamlined process with good to excellent yields under mild conditions. researchgate.net These modern methodologies not only enhance the efficiency and scalability of producing this compound and its analogues but also align with the growing emphasis on green chemistry.

Exploration of New Reaction Pathways and Applications Beyond Current Scope

The azide functional groups in this compound are highly energetic and offer a gateway to a diverse range of chemical transformations. Beyond its established use as a photo-crosslinking agent, new reaction pathways are being explored to create novel polymers and functional materials. researchgate.netacs.org

One of the most significant areas of exploration is in cycloaddition reactions. The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, between the diazide and alkynes or other dipolarophiles, is a powerful tool for constructing five-membered heterocycles, such as 1,2,3-triazoles. wikipedia.org This "click chemistry" approach is known for its high efficiency and selectivity, making it ideal for creating well-defined polymers. The resulting polytriazoles, derived from diazide monomers, are being investigated for their high performance and thermal stability. acs.org

Furthermore, [4+2] cycloaddition reactions, such as the Diels-Alder reaction, present another avenue for creating complex cyclic structures. libretexts.orgmdpi.com The reaction of the azide groups (or their in-situ generated derivatives) with dienes can lead to the formation of functionalized six-membered rings. libretexts.org Researchers are also investigating Staudinger polymerization, where the reaction of diazides with phosphines yields poly(trihydrazino-diphosphine diazide)s (PHPDs), a new class of hybrid organic-inorganic polymers with notable thermal and chemical stability. chemrxiv.org

The exploration of these reaction pathways is expanding the application scope of this compound into areas like high-performance engineering plastics, advanced composites, and functional materials for electronics. acs.orgwur.nl

Integration with Advanced Manufacturing Techniques (e.g., 3D Printing of Functional Materials)

The unique properties of polymers derived from this compound and its analogues make them attractive candidates for advanced manufacturing processes like 3D printing. The ability to create materials with tailored properties opens up possibilities for fabricating complex, functional, and multi-material objects. mdpi.com

Vat photopolymerization techniques, such as stereolithography (SLA) and digital light processing (DLP), are particularly relevant. mdpi.com In these processes, a liquid photocurable resin containing a diazide-based monomer or oligomer could be selectively cured by light. The photoreactive nature of the azide groups allows for precise, layer-by-layer fabrication of intricate structures. thermofisher.com This approach could be used to create materials with high mechanical strength and stiffness. mdpi.com

Another promising technique is direct ink writing (DIW), where viscoelastic inks containing functional polymers are extruded to build structures. harvard.edu Novel inks incorporating polymers derived from this compound could be formulated to print functional devices. harvard.edu The integration with 3D printing is envisioned for applications in creating patient-specific medical implants, custom surgical guides, and advanced tissue engineering scaffolds. nih.gov Research is also focused on developing composites, for instance by incorporating materials like Polyether Ether Ketone (PEEK), to enhance the mechanical and functional properties of 3D-printed objects. mdpi.com

Table 1: Potential 3D Printing Technologies for this compound-Based Materials

3D Printing TechnologyDescriptionPotential Application with Diazide-Based Polymers
Vat Photopolymerization (SLA/DLP) A liquid photopolymer resin is selectively cured by a light source. mdpi.comCreation of high-resolution, complex structures with tailored mechanical properties by incorporating diazide-functionalized monomers into the resin.
Direct Ink Writing (DIW) A viscoelastic ink is extruded through a nozzle to create a structure layer by layer. harvard.eduFormulation of functional inks for printing electronic components, sensors, and soft robotics.
Fused Filament Fabrication (FFF) A thermoplastic filament is melted and extruded to build an object. mdpi.comDevelopment of composite filaments containing diazide-derived polymers to enhance thermal and mechanical properties of printed parts.

Interdisciplinary Research Opportunities in Materials Science and Engineering

The development and application of this compound and its derivatives are inherently interdisciplinary, bridging materials science with chemistry, physics, engineering, and even the life sciences. pathwaystoscience.orgroutledge.com The pursuit of novel materials with enhanced properties necessitates a collaborative approach.

In the realm of materials science and engineering , research focuses on understanding the structure-property relationships of polymers derived from diazides. acs.org This involves synthesizing new polymers and characterizing their thermal, mechanical, and optical properties. Computational materials science plays a crucial role in predicting material behavior and guiding the design of new functional materials. uni-bremen.de

Collaboration with chemical engineers is essential for scaling up the synthesis of this compound and its polymers, optimizing reaction conditions, and developing efficient manufacturing processes. ijnc.ir In the field of biomedical engineering , the biocompatibility and potential use of these materials in medical devices and tissue engineering are being explored. nih.govmdpi.com For instance, the development of bio-based polyesters from renewable resources is a key area of interest for creating sustainable high-performance materials. mdpi.com

The convergence of these disciplines is expected to accelerate breakthroughs in areas such as clean energy, sustainable technologies, and advanced healthcare solutions. hawaii.edu

Sustainability and Green Chemistry Aspects in the Synthesis and Application of Aromatic Diazides

In line with the global push for environmental stewardship, the principles of green chemistry are increasingly influencing the synthesis and application of aromatic diazides like this compound. ijnc.iracs.org The focus is on developing processes that are safer, more efficient, and generate less waste.

Key developments in green synthesis include:

Use of Greener Solvents: Researchers are exploring the use of water as a solvent for the synthesis of aryl azides, which is a significant improvement over traditional organic solvents. researchgate.netrsc.orgacs.org Other environmentally benign solvents are also being investigated. beilstein-journals.org

Catalysis: The use of catalysts, including recyclable magnetic nanocatalysts, can lead to cleaner and more efficient reactions with higher atom economy. acs.org

Alternative Energy Sources: Microwave and ultrasound irradiation are being employed to shorten reaction times and reduce energy consumption. researchgate.netacs.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, particularly when dealing with potentially hazardous intermediates like hydrazoic acid, and can lead to higher yields and reduced solvent usage. beilstein-journals.orgacs.org

A safer and faster synthesis process for sodium azide, a key reagent, has been developed by altering the alcohol reactant, which reduces reaction time and eliminates volatile organic compound (VOC) emissions. rsc.org These sustainable approaches are not only environmentally beneficial but also often lead to more cost-effective and scalable production methods. ijnc.ir

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.